5-Bromo-2-chloro-4-(piperidin-1-yl)pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives has been studied extensively. For instance, rapid nucleophilic displacement reactions of 5-bromopyrimidine with nucleophiles under microwave irradiation have been studied . In another study, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-chloro-4-(piperidin-1-yl)pyrimidine consists of a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms at the 1st and 3rd positions . This structure is attached to a bromine atom, a chlorine atom, and a piperidine ring.Chemical Reactions Analysis
5-Bromopyrimidine undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine . In another study, nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 276.56 g/mol. The compound’s SMILES string is Brc1cnc(nc1)N2CCNCC2 .Scientific Research Applications
Chemical Synthesis and Derivatives Formation
5-Bromo-2-chloro-4-(piperidin-1-yl)pyrimidine serves as a precursor in the synthesis of various chemical compounds with potential applications in medicinal chemistry and drug development. For instance, it has been utilized in the creation of pyrimido[4,5-e][1,3,4]thiadiazine derivatives through a reaction sequence involving methylhydrazine treatment, carbon disulfide, and alkyl halides, followed by reactions with secondary amines. These derivatives exhibit a range of chemical properties useful for further pharmacological studies (Rahimizadeh, Nikpour, & Bakavoli, 2007).
Antiviral Activity
In the realm of antiviral research, derivatives of this compound have been evaluated for their efficacy against a spectrum of RNA and DNA viruses. One study highlighted the antiviral properties of C-5 substituted tubercidin analogues, including 5-bromo variants, against RNA viruses such as reovirus type 1, parainfluenza virus type 3, and Coxsackie virus B4, demonstrating their potential as biologically active agents for therapeutic applications (Bergstrom et al., 1984).
Antiretroviral Activity
Furthering the exploration into antiviral capabilities, another study focused on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, showing that certain derivatives had marked inhibitory activity against retroviruses, including the human immunodeficiency virus (HIV). This work underscores the chemical compound's role in developing antiretroviral drugs with minimal cytotoxic effects (Hocková et al., 2003).
Synthetic Methodology and Catalysis
The compound also features in studies aiming to refine synthetic methodologies or catalytic processes, demonstrating its versatility as a chemical building block. For example, investigations into the regioselectivity of reactions involving 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia highlight the compound's utility in synthesizing specifically substituted aminopyrimidines, contributing to the broader field of organic synthesis and material science (Doulah et al., 2014).
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors, and play crucial roles in numerous biochemical processes .
Mode of Action
It’s known that pyrimidine derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Pyrimidine derivatives are involved in a wide range of biochemical pathways, including nucleotide synthesis and signal transduction .
Result of Action
The effects of pyrimidine derivatives can range from modulation of cellular signaling pathways to inhibition of cell proliferation .
Properties
IUPAC Name |
5-bromo-2-chloro-4-piperidin-1-ylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClN3/c10-7-6-12-9(11)13-8(7)14-4-2-1-3-5-14/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBOKBVIEFICHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365349 | |
Record name | 5-Bromo-2-chloro-4-(piperidin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62880-67-5 | |
Record name | 5-Bromo-2-chloro-4-(piperidin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60365349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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